5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Catalog No.
S13676936
CAS No.
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic aci...

Product Name

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

IUPAC Name

5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-4,8H,5H2,1H3,(H,11,12)

InChI Key

BDNLRNRENJLYOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC2C(=O)O

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS 1499917-46-2) is a specialized, rigid bicyclic building block widely procured for the synthesis of complex pharmaceuticals, including G-protein-coupled receptor (GPCR) agonists and cystic fibrosis transmembrane conductance regulator (CFTR) modulators [1]. Characterized by a dihydrobenzofuran core with a carboxylic acid at the 3-position and a methyl group at the 5-position, this compound serves as a critical intermediate for diversity-oriented synthesis [2]. From a procurement perspective, the value of this specific scaffold lies in its precise balance of lipophilicity, metabolic stability, and processability, offering distinct advantages over unsubstituted or halogenated analogs in late-stage functionalization and target binding.

Substituting 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid with the cheaper, unsubstituted 2,3-dihydrobenzofuran-3-carboxylic acid often leads to downstream failures due to the unblocked 5-position, which is highly susceptible to rapid CYP450-mediated oxidative metabolism in vivo . Furthermore, attempting to substitute with the 5-chloro analog to achieve metabolic blocking drastically alters the electronic profile of the aromatic ring; the electron-withdrawing chlorine deactivates the ring, significantly reducing yields in subsequent electrophilic aromatic substitution steps required for complex API synthesis. Therefore, generic substitution compromises either the metabolic viability of the final product or the manufacturability of the synthetic route.

Metabolic Blocking and Lipophilicity Enhancement in API Design

In medicinal chemistry workflows, the unsubstituted 2,3-dihydrobenzofuran core is vulnerable to rapid CYP450-mediated oxidative metabolism at the 5-position (para to the ether oxygen). Utilizing 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid provides a direct metabolic block at this critical site [1]. Furthermore, the 5-methyl substitution contributes a predictable increase in lipophilicity (ΔlogP ≈ +0.5) compared to the unsubstituted baseline, which is essential for optimizing binding affinity in lipophilic target pockets such as those found in GPCRs [2].

Evidence DimensionMetabolic blocking and logP contribution
Target Compound Data5-position blocked; +0.5 logP contribution
Comparator Or BaselineUnsubstituted 2,3-dihydrobenzofuran-3-carboxylic acid (5-position unblocked; lower logP)
Quantified DifferenceElimination of 5-position oxidation liability and enhanced lipophilicity
ConditionsIn silico and in vitro API lead optimization

Procuring the 5-methyl variant prevents late-stage metabolic failures in drug discovery programs by pre-blocking the most vulnerable oxidation site.

Electronic Activation for Downstream Ring Functionalization

When further derivatization of the dihydrobenzofuran ring is required (e.g., at the 7-position), the electronic nature of the 5-substituent dictates process efficiency. The 5-methyl group acts as a mild electron-donating group (Hammett constant σ_p = -0.17), maintaining ring nucleophilicity [1]. In contrast, substituting with the 5-chloro analog (σ_p = +0.23) deactivates the ring. This electronic activation allows for milder reaction conditions and higher yields during late-stage electrophilic aromatic substitutions compared to halogenated comparators .

Evidence DimensionAromatic ring electronic activation (Hammett σ_p)
Target Compound Dataσ_p = -0.17 (Electron-donating)
Comparator Or Baseline5-Chloro-2,3-dihydrobenzofuran-3-carboxylic acid (σ_p = +0.23, Electron-withdrawing)
Quantified DifferenceSignificant shift from ring deactivation to activation, enabling milder electrophilic functionalization
ConditionsElectrophilic aromatic substitution conditions (e.g., halogenation or nitration)

Buyers planning multi-step syntheses should select the 5-methyl scaffold to ensure higher downstream yields and avoid the harsh conditions required for deactivated rings.

Steric Profile in Amide Coupling Reactions

The carboxylic acid at the 3-position is the primary functional handle for library generation via amide coupling. Compared to the 7-methyl regioisomer, which introduces steric bulk adjacent to the ether oxygen and can influence the overall ring pucker and accessibility, the 5-methyl substitution is distal to the 3-carboxylic acid [1]. This distal positioning ensures that the coupling kinetics of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid remain comparable to the unsubstituted baseline, achieving coupling yields of >80% under standard TBTU/Et3N conditions without the steric penalties associated with ortho- or peri-substitutions [2].

Evidence DimensionAmide coupling efficiency
Target Compound Data>80% yield under standard conditions (distal substitution)
Comparator Or Baseline7-Methyl or 2-substituted analogs (sterically hindered, lower coupling kinetics)
Quantified DifferenceMaintained high coupling efficiency without steric penalty
ConditionsStandard peptide coupling conditions (e.g., TBTU/Et3N)

Selecting the 5-methyl isomer guarantees high-throughput coupling efficiency for library generation while still providing the necessary lipophilic and metabolic advantages.

Synthesis of GPCR Agonists

This compound is the right choice for developing GPCR modulators (such as GPR40 or TRPM8 agonists) where the 5-methyl group provides essential lipophilic contacts for receptor binding while simultaneously blocking metabolic oxidation at the vulnerable 5-position [1].

Development of CFTR Modulators

In the design of NBD1 modulators for cystic fibrosis, the 5-methyl-2,3-dihydrobenzofuran core serves as an optimal rigid scaffold. The 3-carboxylic acid allows for efficient amide coupling, while the electron-rich ring facilitates any necessary late-stage functionalization [2].

Diversity-Oriented Scaffold Libraries

For high-throughput screening collections, procuring this specific analog ensures high amide coupling yields (>80%) due to its unhindered 3-position, making it superior to sterically hindered regioisomers for rapid library generation [3].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

178.062994177 g/mol

Monoisotopic Mass

178.062994177 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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